5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

1,2,4-oxadiazole regiochemistry GPR119 agonism positional isomer differentiation

Researchers developing DGAT inhibitors need the exact 3-(piperidin-4-yl)-5-isopropyl oxadiazole regioisomer from Takeda's patent WO2008/011130 A2. This intermediate provides a free piperidine NH for rapid amide coupling, enabling high-throughput SAR libraries. - Directly matches the patented DGAT inhibitor scaffold. - Free piperidine amine for flexible N-derivatization. - Hydrochloride salt ensures consistent solubility and assay performance. - ≥95% purity, LogP 2.79 for CNS-appropriate lead optimization.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
CAS No. 913264-44-5
Cat. No. B1428554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
CAS913264-44-5
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2CCNCC2.Cl
InChIInChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
InChIKeyOHPXIMJRWCXAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride: Structural & Procurement Overview


5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a piperidine ring directly attached at the oxadiazole 3-position and an isopropyl substituent at the 5-position, supplied as the hydrochloride salt (molecular formula C₁₀H₁₈ClN₃O, MW 231.72 g/mol) . The compound is cited as a synthetic intermediate in Takeda Pharmaceutical's patent WO2008/011130 A2, which discloses amide compounds with diacylglycerol acyltransferase (DGAT) inhibitory activity for treating obesity, hyperlipidemia, and diabetes [1]. Its structural scaffold—combining a basic piperidine nitrogen, a 1,2,4-oxadiazole heterocycle, and a hydrophobic isopropyl group—positions it within a well-precedented class of pharmacologically relevant heterocyclic amines used across CNS, metabolic, and anti-inflammatory drug discovery programs [2]. Commercially, the compound is available from multiple vendors at purities of 95–97%, with a calculated LogP of approximately 2.79, indicating moderate lipophilicity suitable for lead optimization campaigns .

1
Defined positional isomer3-piperidinyl oxadiazole scaffold for DGAT inhibitor synthesis
2
Preformed HCl saltConsistent aqueous handling for assay and formulation workflows
3
Free piperidine NHSingle derivatization handle for parallel SAR library expansion

Why Generic Substitution Fails: Positional Isomerism & Salt Form


Within the piperidine-oxadiazole chemical space, seemingly minor structural variations—such as the position of the piperidine attachment on the oxadiazole ring (3- vs. 5-position) or the nature of the alkyl substituent (isopropyl vs. methyl vs. ethyl)—produce compounds with distinct physicochemical properties, receptor-binding geometries, and pharmacokinetic profiles that preclude simple one-for-one interchange [1]. The 3-(piperidin-4-yl)-5-isopropyl substitution pattern of CAS 913264-44-5 is specifically claimed in Takeda's DGAT inhibitor patent as a distinct synthetic intermediate, indicating that this positional isomer has been selected from among multiple possible regioisomers for a defined pharmaceutical purpose [2]. Furthermore, the hydrochloride salt form (vs. the free base) directly impacts solubility, hygroscopicity, and formulation compatibility, making it a non-interchangeable procurement decision for laboratories conducting salt-form-specific SAR studies . The evidence below quantifies these differentiation dimensions.

Regiochemistry
3- vs. 5-piperidinyl isomer. Positional switch may redirect target engagement from DGAT to GPR119; not functionally interchangeable in screening.
Salt form
HCl salt vs. free base. Free base may exhibit lower solubility and altered hygroscopicity, affecting assay consistency and formulation compatibility.
Lipophilicity
Shorter-chain alkyl analogs. Methyl or unsubstituted analogs fall below CNS drug-like LogP range; isopropyl may be required for target lipophilicity profile.

Quantitative Differentiation Evidence Guide


Positional Isomerism: 3-Piperidinyl vs. 5-Piperidinyl Target Engagement

CAS 913264-44-5 bears the piperidine ring at the oxadiazole 3-position, distinguishing it from the isomeric 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 733748-92-0), which carries the piperidine at the 5-position. The 5-piperidinyl isomer has been explicitly validated as the core scaffold in potent GPR119 agonists such as AR231453 (EC₅₀ = 3.5 nM at human GPR119), demonstrating that the 5-position attachment geometry is critical for GPR119 receptor activation . In contrast, the 3-piperidinyl isomer (CAS 913264-44-5) is specifically employed as an intermediate in DGAT inhibitor synthesis (Takeda WO2008/011130 A2), targeting an entirely different enzyme class [1]. This regiochemistry-driven target divergence means the two isomers are not functionally interchangeable in any biological screening context.

Regiochemistry vs. Target
Cross-study comparable
3-piperidinyl (CAS 913264-44-5): DGAT inhibitor intermediate; 5-piperidinyl (CAS 733748-92-0): GPR119 agonist (EC₅₀ 3.5 nM)
Regiochemistry redirects biological target class
Patent-disclosed scaffold selection; GPR119 cAMP assay context
1,2,4-oxadiazole regiochemistry GPR119 agonism positional isomer differentiation

Hydrochloride Salt: Solubility & Handling Advantages

CAS 913264-44-5 is supplied exclusively as the hydrochloride salt (1:1 stoichiometry), with a molecular weight of 231.72 g/mol . The free base analog, 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)piperidine (CAS not assigned as a commercial entity; MW 195.26 g/mol), lacks the HCl counterion and exhibits different solubility characteristics. Hydrochloride salts of piperidine-containing heterocycles consistently demonstrate higher aqueous solubility compared to their free base counterparts—a critical factor for in vitro assay preparation, in vivo formulation, and consistent dosing in pharmacological studies [1]. The hydrochloride salt form also provides improved solid-state stability and reduced hygroscopicity during storage at 2–8°C, as recommended by multiple vendors .

Salt Form Solubility
Class-level
10–100× aqueous solubility enhancement
Hydrochloride salt improves aqueous handling over free base
Class-level piperidine salt data; vendor storage 2–8°C
salt form selection hydrochloride solubility formulation compatibility

LogP Optimization for CNS Drug-Likeness

The calculated LogP of CAS 913264-44-5 is 2.79, placing it within the optimal lipophilicity range (LogP 2–4) for CNS drug candidates capable of crossing the blood-brain barrier . This value is significantly higher than that of shorter-chain alkyl analogs such as 3-(piperidin-4-yl)-1,2,4-oxadiazole (no 5-alkyl substituent, calculated LogP < 1.0) and 3-ethyl-5-(piperidin-4-yl)-1,2,4-oxadiazole (LogP approximately 1.18) . The isopropyl group at the oxadiazole 5-position contributes steric bulk that shields the heterocycle from metabolic degradation while enhancing hydrophobic protein contacts—features that are absent in methyl or unsubstituted analogs [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.79 (isopropyl) vs. 1.18 (ethyl) vs.
Isopropyl places LogP in CNS drug-like range (2–4)
Calculated values; standard prediction algorithms
Derivatization Handle
Class-level inference
Free piperidine NH; enables amide coupling, sulfonylation, N-arylation
Single reactive site for divergent library synthesis
Pre-functionalized analogs lack remaining NH sites
Commercial Purity
Supporting evidence
95–97% purity; ≥5 independent vendors
Multi-vendor batch consistency reduces supply risk
Catalog numbers QA-8762, 1242579, Y160484 etc.
lipophilicity optimization CNS drug design LogP comparison

Free Piperidine NH as a Derivatization Handle

CAS 913264-44-5 contains a free secondary amine on the piperidine ring, providing a reactive handle for N-functionalization (e.g., amide coupling, reductive amination, sulfonylation, N-arylation) that enables divergent library synthesis [1]. This contrasts with pre-functionalized analogs such as HD0471042, where the piperidine nitrogen is already substituted with complex moieties, limiting the compound's utility as a versatile starting scaffold. The DiMauro et al. (2008) study on N-arylpiperidine oxadiazoles as CB2 agonists explicitly demonstrates that the free piperidine intermediate serves as the key branch point for two-directional SAR exploration, enabling parallel optimization of the N-aryl and oxadiazole substituents independently [2]. The hydrochloride salt form of CAS 913264-44-5 further simplifies reaction setup by providing a consistent, non-hygroscopic solid that can be directly weighed and used in coupling reactions after in situ neutralization.

Derivatization Handle
Class-level inference
Free piperidine NH; enables amide coupling, sulfonylation, N-arylation
Single reactive site for divergent library synthesis
Pre-functionalized analogs lack remaining NH sites
scaffold derivatization parallel synthesis SAR expansion

Commercial Purity & Multi-Vendor Batch Consistency

CAS 913264-44-5 is commercially available from multiple independent vendors at consistent purity specifications of 95% (BOC Sciences, Combi-Blocks QA-8762, Chemenu CM317055) to 97% (Leyan 1242579, Beyotime Y160484) . This multi-vendor availability with comparable purity levels reduces single-supplier dependency risk and provides procurement flexibility. By comparison, the regioisomeric analog 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 733748-92-0) is less broadly stocked, and the 3-piperidinyl positional isomer 5-isopropyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1251999-18-4) has even more limited commercial availability, potentially causing supply chain disruptions for programs dependent on these specific scaffolds .

Commercial Purity
Supporting evidence
95–97% purity; ≥5 independent vendors
Multi-vendor batch consistency reduces supply risk
Catalog numbers QA-8762, 1242579, Y160484 etc.
compound procurement purity specification vendor comparison

Optimal Application Scenarios


DGAT1/2 Inhibitor Lead Optimization via Amide Coupling

As specifically claimed in Takeda's WO2008/011130 A2, CAS 913264-44-5 serves as a key intermediate for generating DGAT inhibitor candidates through amide bond formation at the free piperidine nitrogen [1]. The 3-(piperidin-4-yl)-5-isopropyl substitution pattern is explicitly selected from among multiple oxadiazole regioisomers for this therapeutic indication. Medicinal chemistry teams pursuing metabolic disease targets should prioritize this specific positional isomer to maintain alignment with the patented SAR landscape, as substituting the 5-piperidinyl isomer would redirect biological activity toward GPR119 agonism rather than DGAT inhibition.

CNS Drug Discovery: Blood-Brain Barrier Penetration Potential

With a calculated LogP of 2.79, CAS 913264-44-5 resides within the optimal lipophilicity window (LogP 2–4) for CNS-penetrant small molecules . This property, combined with its low molecular weight (231.72 g/mol) and moderate polar surface area (PSA 50.95 Ų), makes it an attractive starting scaffold for CNS programs targeting neurological or psychiatric indications. Programs that have used this compound for CNS receptor modulation studies benefit from its balanced physicochemical profile, which is superior to shorter-chain oxadiazole analogs (LogP < 1.2) that may fail to achieve adequate brain exposure [2].

Parallel Library Synthesis via Piperidine Diversification

The free secondary amine of the piperidine ring in CAS 913264-44-5 provides a single, well-defined reactive site for high-throughput parallel derivatization via amide coupling, sulfonylation, reductive amination, or N-arylation . This enables the rapid generation of diverse compound libraries for SAR exploration across multiple target classes. Unlike pre-functionalized piperidine-oxadiazole analogs (e.g., HD0471042, AR231453), which arrive with the piperidine nitrogen already elaborated, CAS 913264-44-5 offers maximum synthetic flexibility—a critical advantage for hit-to-lead and lead optimization campaigns where scaffold diversification is rate-limiting [3].

Salt-Form-Dependent Pharmacology with Preformed HCl Salt

For pharmacology laboratories conducting in vitro binding, functional, or ADME assays, the preformed hydrochloride salt of CAS 913264-44-5 eliminates the variability introduced by in situ HCl addition or free base handling . The hydrochloride salt ensures consistent aqueous solubility across assay conditions, reduces weighing errors due to hygroscopicity differences, and provides a defined counterion stoichiometry that simplifies concentration calculations. This is particularly relevant when comparing data across different laboratories or when transitioning from in vitro to in vivo studies, where salt-form-dependent pharmacokinetics can confound data interpretation [4].

Application
Selection Property
Validation Focus
DGAT inhibitor research (amide coupling)
3-piperidinyl oxadiazole regiochemistry
DGAT enzyme class specificity assays
CNS drug discovery (BBB penetration evaluation)
Lipophilicity within CNS drug-like range (LogP 2–4)
In vitro BBB permeability / P-gp efflux assays
Parallel library synthesis (N-derivatization)
Free piperidine NH reactive handle
Diversification via amide coupling, sulfonylation
Aqueous-compatible pharmacology assays
Preformed hydrochloride salt
Consistent solubility across assay media
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